N-[5-(2-Adamantyl)-1,3-thiazol-2-YL]-2-(1H-tetrazol-1-YL)acetamide
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Overview
Description
N-[5-(2-Adamantyl)-1,3-thiazol-2-YL]-2-(1H-tetrazol-1-YL)acetamide is a complex organic compound that features a unique combination of adamantyl, thiazole, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Adamantyl)-1,3-thiazol-2-YL]-2-(1H-tetrazol-1-YL)acetamide typically involves multiple steps. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-Adamantyl)-1,3-thiazol-2-YL]-2-(1H-tetrazol-1-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: The adamantyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or iodine can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated adamantyl derivatives.
Scientific Research Applications
N-[5-(2-Adamantyl)-1,3-thiazol-2-YL]-2-(1H-tetrazol-1-YL)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as influenza and cancer.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5-(2-Adamantyl)-1,3-thiazol-2-YL]-2-(1H-tetrazol-1-YL)acetamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes easily. The thiazole and tetrazole moieties interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, the compound has been shown to inhibit viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Adamantyl-5-aryl-2H-tetrazoles: Similar in structure but differ in the aryl group attached to the tetrazole ring.
N-(1-Adamantyl)-4-(4-ME-2-(2-Nitroanilino)-1,3-thiazol-5-YL)-2,4-Dioxobutanamide: Contains a similar adamantyl-thiazole structure but with different substituents.
Uniqueness
N-[5-(2-Adamantyl)-1,3-thiazol-2-YL]-2-(1H-tetrazol-1-YL)acetamide is unique due to its combination of adamantyl, thiazole, and tetrazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H20N6OS |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[5-(2-adamantyl)-1,3-thiazol-2-yl]-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C16H20N6OS/c23-14(7-22-8-18-20-21-22)19-16-17-6-13(24-16)15-11-2-9-1-10(4-11)5-12(15)3-9/h6,8-12,15H,1-5,7H2,(H,17,19,23) |
InChI Key |
LVEZYWKZFHWOAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C4=CN=C(S4)NC(=O)CN5C=NN=N5 |
Origin of Product |
United States |
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